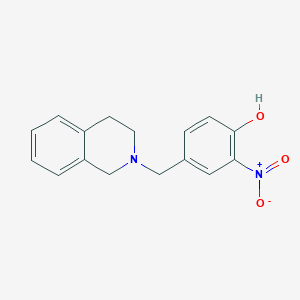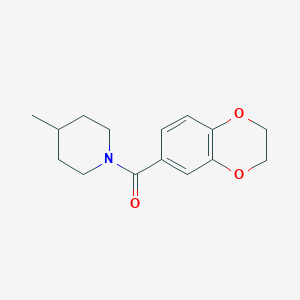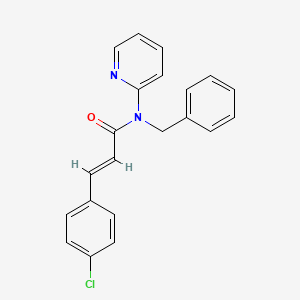
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide, also known as GW 610, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, such as metabolic disorders, neurological disorders, and cancer.
作用机制
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 exerts its effects through activation of PPARδ, a nuclear receptor that regulates gene expression involved in various biological processes, such as lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has been shown to have various biochemical and physiological effects. It improves glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It also increases fatty acid oxidation and reduces lipid accumulation in liver and adipose tissue. Additionally, it has been demonstrated to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has several advantages for lab experiments. It is a selective PPARδ agonist, which means it has fewer off-target effects compared to other PPAR agonists. It also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that it has low aqueous solubility, which may affect its delivery and efficacy in some experimental settings.
未来方向
There are several future directions for N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 research. One area of interest is its potential therapeutic applications in metabolic disorders, such as diabetes and obesity. Further studies are needed to investigate its long-term effects and safety in humans. Another area of interest is its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, its potential anticancer properties warrant further investigation, particularly in combination with other chemotherapeutic agents.
合成方法
The synthesis of N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 involves the reaction of 2-naphthoic acid with 2-amino-4-methylphenol in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then reacted with 2-ethyl-6-methylchloroaniline to obtain N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610.
科学研究应用
N-(2-ethyl-6-methylphenyl)-3-methoxy-2-naphthamide 610 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, it has been investigated for its potential anticancer properties, particularly in breast, colon, and prostate cancer.
属性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-4-15-11-7-8-14(2)20(15)22-21(23)18-12-16-9-5-6-10-17(16)13-19(18)24-3/h5-13H,4H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQJVZHLFPSDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-3-methoxynaphthalene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(acetylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5805388.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)

![5-bromo-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-2-thiophenecarbohydrazide](/img/structure/B5805411.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)
![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)